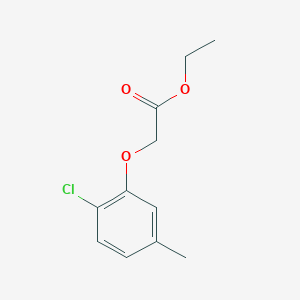
4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine
説明
4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting NF-κB signaling. In insecticidal studies, it has been found to disrupt the nervous system of insects by inhibiting acetylcholinesterase activity. In corrosion inhibition studies, it forms a protective layer on the metal surface, preventing further corrosion.
Biochemical and Physiological Effects
Studies have shown that 4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine has various biochemical and physiological effects. In anticancer studies, it has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In insecticidal studies, it has been shown to cause paralysis and death in insects. In corrosion inhibition studies, it has been found to reduce the rate of metal corrosion.
実験室実験の利点と制限
One of the main advantages of using 4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine in lab experiments is its versatility. It has shown potential applications in various fields, making it a valuable compound for research. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer cells and insects, making it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research of 4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine. In medicinal chemistry, further studies could be conducted to investigate its potential as a chemotherapeutic agent and to optimize its anticancer activity. In agriculture, research could focus on developing new insecticides based on this compound and investigating its potential as a fungicide. In material science, further studies could be conducted to optimize its corrosion inhibition properties and to investigate its potential as a coating material for metals.
Conclusion
In conclusion, 4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is a versatile compound that has shown potential applications in various fields. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. Studies have shown that it has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of this compound, making it an exciting area of study in the scientific research community.
科学的研究の応用
4-(2,6-difluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In agriculture, it has been investigated for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its ability to act as a corrosion inhibitor for metals.
特性
IUPAC Name |
(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-11(2)16(15-10(14)18-11)9(17)8-6(12)4-3-5-7(8)13/h3-5H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLUCKYKCKPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(N=C(S1)N)C(=O)C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2,6-difluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-tert-butyl-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268352.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![methyl 5-ethyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268372.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)
![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)


![3-cycloheptyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268442.png)
